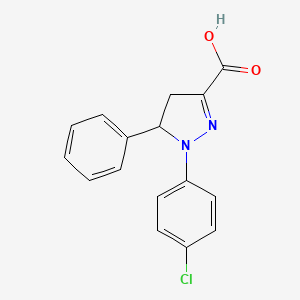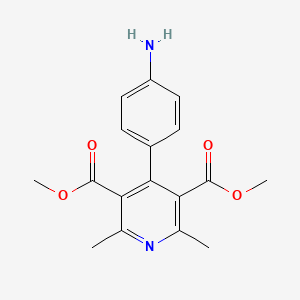
1-メチル-1H-インドール-7-スルホニルクロリド
説明
1-Methyl-1H-indole-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.68 g/mol It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
科学的研究の応用
1-Methyl-1H-indole-7-sulfonyl chloride has several applications in scientific research:
作用機序
Target of Action
Indole derivatives, which include 1-methyl-1h-indole-7-sulfonyl chloride, are known to play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives, in general, have been found to exhibit a range of biological activities, including antimicrobial and anticancer effects .
生化学分析
Biochemical Properties
1-Methyl-1H-indole-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules . The compound is known to interact with enzymes such as proteases and kinases, affecting their catalytic activity and regulatory functions.
Cellular Effects
The effects of 1-Methyl-1H-indole-7-sulfonyl chloride on cells are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, 1-Methyl-1H-indole-7-sulfonyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-indole-7-sulfonyl chloride exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and effects of 1-Methyl-1H-indole-7-sulfonyl chloride over time in laboratory settings are crucial for its application in biochemical research. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to 1-Methyl-1H-indole-7-sulfonyl chloride can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of 1-Methyl-1H-indole-7-sulfonyl chloride vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses can include cellular damage, inflammation, and disruption of normal physiological processes.
Metabolic Pathways
1-Methyl-1H-indole-7-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism . Additionally, it can influence the activity of metabolic regulators, such as kinases and phosphatases, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indole-7-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of 1-Methyl-1H-indole-7-sulfonyl chloride can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indole-7-sulfonyl chloride is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modify signaling proteins. The subcellular localization of 1-Methyl-1H-indole-7-sulfonyl chloride can influence its activity and function, affecting cellular processes and responses.
準備方法
The synthesis of 1-Methyl-1H-indole-7-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indole. One common method includes the reaction of 1-Methyl-1H-indole with chlorosulfonic acid, followed by neutralization with a base to yield the sulfonyl chloride derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
化学反応の分析
1-Methyl-1H-indole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium(II) acetate, and solvents such as toluene and acetonitrile . The major products formed depend on the specific reaction and reagents used, but typically include various sulfonamide derivatives.
類似化合物との比較
1-Methyl-1H-indole-7-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-indole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position on the indole ring.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Another sulfonyl chloride derivative with a different heterocyclic core.
The uniqueness of 1-Methyl-1H-indole-7-sulfonyl chloride lies in its specific reactivity and the position of the sulfonyl chloride group, which can influence the types of reactions it undergoes and the biological activities of its derivatives.
Conclusion
1-Methyl-1H-indole-7-sulfonyl chloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and the potential for diverse chemical transformations make it a valuable tool in scientific research and industrial processes.
特性
IUPAC Name |
1-methylindole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEZDWQOMVECCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640443 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-95-6 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)







